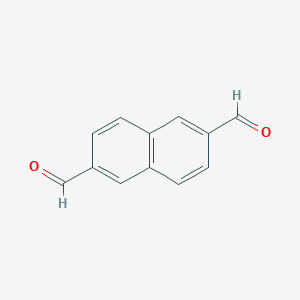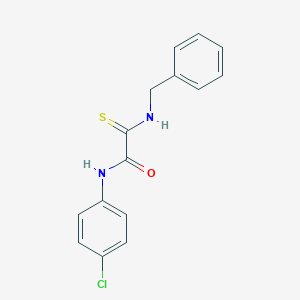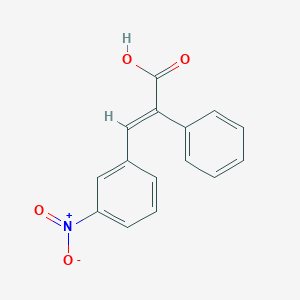
2,6-Naftaleno-dicarboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 5060-65-1 . Its molecular weight is 184.19 and its molecular formula is C12H8O2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of a new 2,6-distyryl naphthalene compound, which is a donor–pi–acceptor (D–π–A) conjugated system with amino as electron donating and sulfonyl as electron withdrawing groups, was successfully achieved using Heck chemistry as the main reaction .Molecular Structure Analysis
The Inchi Code for Naphthalene-2,6-dicarbaldehyde is 1S/C12H8O2/c13-7-9-1-3-11-6-10 (8-14)2-4-12 (11)5-9/h1-8H . This indicates that the molecule is composed of 12 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
In a study, a new 2,6-distyryl naphthalene compound was synthesized using Heck chemistry as the main reaction . The compound is a donor–pi–acceptor (D–π–A) conjugated system with amino as electron donating and sulfonyl as electron withdrawing groups .Physical and Chemical Properties Analysis
Naphthalene-2,6-dicarbaldehyde is a solid substance stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 184.19 and its molecular formula is C12H8O2 .Aplicaciones Científicas De Investigación
Síntesis de compuestos orgánicos
El 2,6-Naftaleno-dicarboxaldehído se utiliza en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos y los colorantes . Sus propiedades únicas lo convierten en un candidato ideal para estas aplicaciones.
Cromóforo halocrómico donador–π–aceptor
Se sintetizó un nuevo cromóforo de 2,6-diestiril naftaleno utilizando la química de Heck como reacción principal . Este compuesto es un sistema conjugado donador–pi–aceptor (D–π–A) con amino como grupo donador de electrones y sulfonilo como grupo atractor de electrones .
Propiedades fotofísicas
La absorción UV-vis del cromóforo de 2,6-diestiril naftaleno sintetizado se observó en el rango de 403–417 nm con altos coeficientes de extinción molar . Este nuevo compuesto fluorescente emite en la región amarilla del espectro visible (557 nm) con desplazamientos de Stokes de 5930 cm−1 .
Compuesto de fluorescencia sensible al pH
El cromóforo de 2,6-diestiril naftaleno sintetizado es un compuesto de fluorescencia sensible al pH que muestra fluorescencia amarilla en forma neutra y fluorescencia azul en forma protonada .
Dispositivos emisores de luz blanca
Se observó una emisión de luz blanca (WLE) para el cromóforo a pH = 3.0 . El cromóforo presentó un rendimiento cuántico de luz blanca (Φ) satisfactorio del 13% que fue deseable para la producción de dispositivos emisores de luz blanca .
Marcos metal-orgánicos (MOF)
Se han sintetizado MOF de 2,6-naftaleno-dicarboxilato . Estos MOF tienen aplicaciones potenciales en almacenamiento y separación de gases, administración de fármacos, biosensado y más
Safety and Hazards
The safety information for Naphthalene-2,6-dicarbaldehyde includes several precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
The future directions for Naphthalene-2,6-dicarbaldehyde could involve its use in the development of sodium-ion batteries. A conjugated dicarboxylate, sodium naphthalene-2,6-dicarboxylate (Na2NDC), has been prepared by a low energy consumption reflux method and its performance as a negative electrode for sodium-ion batteries evaluated in electrochemical cells .
Mecanismo De Acción
Target of Action
Naphthalene-2,6-dicarbaldehyde primarily targets the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known that the compound interacts with these proteins, potentially altering their function or structure .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . Information on its metabolism and excretion is currently unavailable.
Propiedades
IUPAC Name |
naphthalene-2,6-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQMRZGMILNMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Naphthalene-2,6-dicarbaldehyde contribute to the formation and properties of the 2D COF in the study?
A1: Naphthalene-2,6-dicarbaldehyde acts as a key building block in the synthesis of the Py-Np COF. It reacts with 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline via Schiff base condensation, forming imine linkages that hold the COF structure together. [] This specific reaction and the resulting framework contribute to the material's semiconducting properties, crucial for its potential application in organic spin valves.
Q2: What are the material compatibility and stability aspects of the Py-Np COF synthesized using Naphthalene-2,6-dicarbaldehyde in the context of device fabrication?
A2: The study demonstrates the compatibility of the Py-Np COF with device fabrication processes. The researchers successfully exfoliated the COF into thin films and transferred them onto La0.67Sr0.33MnO3 (LSMO) electrodes, forming a functional organic spin valve. [] While the study focuses on low-temperature (30K) performance, it highlights the potential of such COFs in electronic devices. Further research on stability under different environmental conditions and operational temperatures would be necessary to assess its long-term viability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B371431.png)
![2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B371432.png)
![1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine](/img/structure/B371433.png)
![(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B371435.png)
![1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine](/img/structure/B371437.png)

![3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone](/img/structure/B371439.png)


![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B371443.png)
![1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine](/img/structure/B371448.png)
![(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol](/img/structure/B371449.png)
![3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B371450.png)

